1,2-Bis(di(pyridin-2-yl)phosphino)ethane
Overview
Description
1,2-Bis(di(pyridin-2-yl)phosphino)ethane is an organophosphorus compound with the molecular formula C₂₂H₂₀N₄P₂. It is a bidentate ligand, meaning it can form two bonds with a metal center, making it useful in coordination chemistry and catalysis . The compound is known for its ability to form stable complexes with transition metals, which are often used in various catalytic processes .
Mechanism of Action
Target of Action
1,2-Bis(di(pyridin-2-yl)phosphino)ethane, also known as 1,2-BIS(DI-2-PYRIDYLPHOSPHINO)ETHANE, is a type of pyridylphosphine . Pyridylphosphines are widely used in coordination chemistry and catalysis . They exhibit rich coordination abilities toward transition metal ions due to the presence of “hard” (pyridine N atoms) and “soft” (P atoms) donor centers . Therefore, the primary targets of this compound are transition metal ions .
Mode of Action
This compound interacts with its targets (transition metal ions) by forming a chelating complex . For instance, treatment of this phosphine with Pd (COD)Cl2 affords a chelating complex of [PdLCl2] type, wherein the Pd (II) ion displays a square-planar [Pd@Cl2P2] geometry . This interaction results in the formation of molecular complexes and coordination polymers .
Biochemical Pathways
It is known that pyridylphosphines, including this compound, are used to synthesize a plethora of molecular complexes and coordination polymers . These complexes and polymers have applications in creating luminescent materials, efficient catalysts, and promising drugs .
Result of Action
The result of the action of this compound is the formation of molecular complexes and coordination polymers . These complexes and polymers have been recognized as remarkable luminescent materials, efficient catalysts, and promising drugs .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the synthesis of this compound occurs in THF solution at ambient temperature for overnight . .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(di(pyridin-2-yl)phosphino)ethane can be synthesized through the reaction of 2-(trimethylsilyl)methylpyridine with 1,2-bis(dichlorophosphino)ethane. This reaction typically occurs in a tetrahydrofuran (THF) solution at ambient temperature, yielding the desired product in high purity . The reaction mechanism involves the nucleophilic attack of the pyridine nitrogen on the phosphorus atom, followed by the elimination of trimethylsilyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(di(pyridin-2-yl)phosphino)ethane undergoes various chemical reactions, including:
Coordination Reactions: Forms stable complexes with transition metals such as palladium, platinum, and nickel.
Oxidation and Reduction: Can participate in redox reactions, especially when coordinated to metal centers.
Substitution Reactions: The pyridine rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as PdCl₂, PtCl₂, and NiCl₂ in solvents like THF or dichloromethane.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Substitution Reactions: Electrophiles such as halogens or nitro groups can be introduced under mild conditions.
Major Products
Coordination Complexes: Metal-ligand complexes with various geometries, depending on the metal and reaction conditions.
Oxidation Products: Oxidized forms of the ligand, often with altered electronic properties.
Substitution Products: Modified ligands with new functional groups on the pyridine rings.
Scientific Research Applications
1,2-Bis(di(pyridin-2-yl)phosphino)ethane has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,2-Bis(di(pyridin-2-yl)phosphino)ethane can be compared with other similar bidentate ligands:
1,2-Bis(diphenylphosphino)ethane (dppe): Similar in structure but with phenyl groups instead of pyridine rings.
1,2-Bis(diisopropylphosphino)ethane (dippe): Features isopropyl groups, offering different steric and electronic properties.
1,2-Bis(dicyclohexylphosphino)ethane (dcpe): Contains cyclohexyl groups, providing increased steric bulk and different reactivity.
The uniqueness of this compound lies in its pyridine rings, which offer additional coordination sites and electronic properties, making it particularly versatile in forming stable metal complexes .
Biological Activity
1,2-Bis(di(pyridin-2-yl)phosphino)ethane (commonly referred to as dppe) is a bidentate phosphine ligand known for its significant role in coordination chemistry and catalysis. Its structure consists of a central ethane unit flanked by two di(pyridin-2-yl)phosphine groups, which enhances its ability to form stable complexes with various metal ions. This ligand has garnered attention not only for its chemical properties but also for its potential biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of gold(I) complexes that utilize this compound as a ligand. These complexes have shown promising results against various cancer cell lines, including MCF7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The mechanism of action appears to involve the inhibition of thioredoxin reductase (TrxR), leading to increased oxidative stress and subsequent apoptosis in cancer cells .
Table 1: Anticancer Activity of Gold(I)-Phosphine Complexes
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
[Au(dppe)]Cl | MCF7 | 5.0 | Inhibition of TrxR |
[Au(dppe)]Cl | MDA-MB-231 | 3.5 | Induction of apoptosis |
[Au(d2pypp)]Cl | A17 (basal-like) | 4.0 | Increased oxidative stress |
Mechanistic Insights
The biological activity of dppe-containing complexes is influenced by their ability to interact with cellular components. One significant pathway involves the formation of reactive oxygen species (ROS), which can trigger apoptotic signaling pathways. Additionally, the selectivity of these compounds towards cancer cells over healthy cells has been attributed to differences in cellular uptake and metabolic processing .
Case Studies
- Gold(I)-Phosphine Complexes : A study demonstrated that gold(I) complexes with dppe exhibited significant antitumor activity in vivo against murine models. These compounds showed high selectivity for cancerous tissues, reducing systemic toxicity while maintaining efficacy .
- Mechanism Exploration : Research focused on understanding how dppe complexes affect cellular signaling pathways revealed that they activate p53 signaling in MCF7 cells, enhancing apoptosis through a mitochondrial-dependent pathway .
Synthesis Methods
The synthesis of this compound typically involves the reaction of phosphine derivatives with pyridine substrates under controlled conditions. The process can be summarized as follows:
- Preparation of Pyridine Phosphines : Di(2-pyridyl)phosphine is synthesized from phosphorus trichloride and pyridine.
- Formation of dppe : The reaction between di(2-pyridyl)phosphine and an ethylene glycol derivative leads to the formation of dppe.
Applications in Catalysis
Beyond its biological implications, dppe is widely used as a ligand in transition metal catalysis, particularly in reactions such as hydrogenation and carbonylation. Its ability to stabilize metal centers enhances catalytic activity and selectivity, making it valuable in industrial applications .
Properties
IUPAC Name |
2-dipyridin-2-ylphosphanylethyl(dipyridin-2-yl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4P2/c1-5-13-23-19(9-1)27(20-10-2-6-14-24-20)17-18-28(21-11-3-7-15-25-21)22-12-4-8-16-26-22/h1-16H,17-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLNXAZZONXIQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)P(CCP(C2=CC=CC=N2)C3=CC=CC=N3)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328004 | |
Record name | 2,2',2'',2'''-[Ethane-1,2-diylbis(phosphanetriyl)]tetrapyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50328004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106308-26-3 | |
Record name | 2,2',2'',2'''-[Ethane-1,2-diylbis(phosphanetriyl)]tetrapyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50328004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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